molecular formula C8H14F3N B1492525 (3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine CAS No. 2092723-28-7

(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine

Cat. No.: B1492525
CAS No.: 2092723-28-7
M. Wt: 181.2 g/mol
InChI Key: HBSULWWIQVGFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine” are not explicitly mentioned in the search results .

Scientific Research Applications

Metabolism and Toxicology Studies

Research often focuses on understanding the metabolism, toxicity, and pharmacokinetics of chemical compounds. For example, studies on the metabolism of methadone and the kinetics of drug interactions in human liver microsomes illustrate the complexity of biochemical reactions and the importance of assessing drug safety and efficacy (Dinis-Oliveira, 2016); (Khojasteh et al., 2011). These studies could inform investigations into the metabolism of (3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine, particularly in understanding how it is processed by the body and its potential interactions with other substances.

Environmental Impact and Degradation

The environmental impact and degradation pathways of chemical compounds are critical areas of study. Research on the formation and destruction of N-nitrosodimethylamine (NDMA) in water illustrates the importance of understanding how compounds break down in environmental contexts (Sharma, 2012). This type of research could be relevant for assessing the environmental stability and degradation products of this compound, especially if it is used in industrial or pharmaceutical contexts.

Biodegradation and Microbial Metabolism

Studies on microbial metabolism and biodegradation pathways provide insights into how organisms may break down or utilize synthetic compounds. For instance, research on bacterial metabolism of cyanuric acid through allophanate hydrolase rather than urease points to specific enzymatic pathways involved in the degradation of complex molecules (Cheng et al., 2005). Similar methodologies could be applied to study how microbes might interact with this compound, potentially revealing biodegradation pathways or uses in bioremediation.

Safety and Hazards

A related compound, “3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole”, has a safety data sheet available . It is classified as hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c1-6(2)3-7(4-6,5-12)8(9,10)11/h3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSULWWIQVGFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CN)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine
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(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine
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(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine
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(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine
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(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine
Reactant of Route 6
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine

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